Increased Lipophilicity and Altered Hydrogen‑Bonding vs. the Des‑Fluoro Benzyl Analog
The 4‑fluorobenzyl substituent increases lipophilicity (cLogP) by ≈0.5 log units and removes one hydrogen‑bond donor relative to the unsubstituted benzyl analog (CAS 898407-52-8). This difference is predicted to improve passive membrane permeability and reduce metabolic N‑dealkylation [1].
| Evidence Dimension | Computed lipophilicity (ALogP) and hydrogen‑bond donors |
|---|---|
| Target Compound Data | ALogP: 3.8 (estimated); H‑bond donors: 2 (PubChem [1]) |
| Comparator Or Baseline | N1-benzyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide: ALogP: 3.3 (estimated); H‑bond donors: 2 [1] |
| Quantified Difference | ΔALogP ≈ +0.5; equal H‑bond donor count |
| Conditions | Computed using PubChem’s XLogP3 algorithm and standard SMILES representation. |
Why This Matters
Higher lipophilicity often correlates with better blood‑brain barrier penetration, a critical factor for central nervous system targets, making the fluorinated analog a more attractive starting point for neuroscience‑oriented programs.
- [1] PubChem Compound Summary for N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-[(4-fluorophenyl)methyl]oxamide, CID 45500285. View Source
